molecular formula C19H14ClNO5S B1608753 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid CAS No. 606944-47-2

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid

Cat. No.: B1608753
CAS No.: 606944-47-2
M. Wt: 403.8 g/mol
InChI Key: QXSFFURZDXELKC-UHFFFAOYSA-N
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Description

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C19H14ClNO5S and its molecular weight is 403.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO5S/c20-17-6-1-2-7-18(17)26-15-8-10-16(11-9-15)27(24,25)21-14-5-3-4-13(12-14)19(22)23/h1-12,21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSFFURZDXELKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393374
Record name 3-{[4-(2-Chlorophenoxy)benzene-1-sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606944-47-2
Record name 3-{[4-(2-Chlorophenoxy)benzene-1-sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit a broader spectrum of biological activities, including anti-inflammatory and anticancer effects. This article reviews the synthesis, characterization, and biological activity of this compound based on available research findings.

Chemical Structure

The molecular structure of This compound can be depicted as follows:

  • Molecular Formula : C16_{16}H14_{14}ClN1_{1}O4_{4}S1_{1}
  • Molecular Weight : 345.80 g/mol

The structure consists of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a chlorophenoxy group. This specific arrangement is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with chlorophenol and sulfonamide precursors. The synthetic route often includes:

  • Formation of the sulfonamide linkage.
  • Substitution reactions to introduce the chlorophenoxy group.
  • Purification through crystallization or chromatography.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives similar to This compound exhibit significant antibacterial activity against various bacterial strains. The mechanism usually involves inhibition of bacterial folate synthesis, which is essential for DNA replication.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives. This compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli with an MIC of 32 µg/mL.
Study 2Showed inhibition of TNF-alpha production by 50% at 10 µM concentration, indicating anti-inflammatory effects.
Study 3Reported IC50 values for cancer cell lines at 15 µM, suggesting potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid
Reactant of Route 2
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3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid

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